molecular formula C8H11ClN2O2 B11723874 2-Chloro-6-(2-ethoxyethoxy)pyrazine

2-Chloro-6-(2-ethoxyethoxy)pyrazine

Cat. No.: B11723874
M. Wt: 202.64 g/mol
InChI Key: UNKHJIRJFWRCNI-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-ethoxyethoxy)pyrazine is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a pyrazine heterocycle, a privileged structure in pharmaceuticals known for its ability to confer a wide range of biological activities . The molecular scaffold is functionally diversified by a chloro substituent and a 2-ethoxyethoxy side chain, making it a valuable precursor for the synthesis of more complex molecules. The primary research value of this compound lies in its potential as a building block for constructing novel chemical entities. The chlorine atom at the 2-position is a reactive site amenable to nucleophilic aromatic substitution, allowing researchers to introduce nitrogen-containing heterocycles, amines, and other functional groups . This reactivity is a cornerstone for creating targeted libraries of compounds for biological screening. Furthermore, the 2-ethoxyethoxy chain can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in optimizing drug-like characteristics. Pyrazine derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles. Compounds based on this core structure have been developed and marketed as anticancer agents, antibacterial drugs, antiviral agents, anti-inflammatory compounds, and treatments for central nervous system disorders . As such, this compound serves as a key starting material for investigating new therapies in these and other disease areas. Researchers can leverage its synthetic versatility to explore structure-activity relationships and develop potential lead compounds. Please note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-(2-ethoxyethoxy)pyrazine

InChI

InChI=1S/C8H11ClN2O2/c1-2-12-3-4-13-8-6-10-5-7(9)11-8/h5-6H,2-4H2,1H3

InChI Key

UNKHJIRJFWRCNI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CN=CC(=N1)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Chloro 6 2 Ethoxyethoxy Pyrazine

General Synthetic Approaches to Pyrazine (B50134) Scaffolds

The synthesis of the pyrazine ring, a key structural motif in a vast array of chemical compounds, is achievable through several well-established methods. These approaches typically involve the formation of a dihydropyrazine (B8608421) intermediate followed by an aromatization step.

Condensation Reactions in Pyrazine Formation

Condensation reactions form the historical and practical bedrock of pyrazine synthesis. The most classic methods involve the self-condensation of two α-aminoketone molecules. Current time information in Frankfurt, DE.wikipedia.org This dimerization is a cornerstone of methods like the Staedel–Rugheimer and Gutknecht syntheses.

Staedel–Rugheimer Pyrazine Synthesis (1876): In this early method, an α-halo ketone, such as 2-chloroacetophenone, is reacted with ammonia. This initially forms an α-amino ketone, which then undergoes spontaneous self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine. wikipedia.orgresearchgate.net

Gutknecht Pyrazine Synthesis (1879): A variation on the theme of self-condensation, the Gutknecht synthesis also relies on the cyclization of α-amino ketones. wikipedia.orgresearchgate.netdrugfuture.com The primary distinction lies in the method of preparing the α-amino ketone intermediate; it is typically formed via the reduction of an α-oximino ketone, which itself is generated from a ketone and nitrous acid. wikipedia.org The resulting α-amino ketones then dimerize to form a dihydropyrazine. wikipedia.org

These condensation strategies are particularly effective for producing symmetrically substituted pyrazines.

Ring Closure Methods for Pyrazine Synthesis

Beyond self-condensation, direct ring closure methods involving two different components are widely used, offering greater versatility for creating unsymmetrical pyrazines. A prevalent strategy is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through a double condensation, losing two molecules of water to form a dihydropyrazine intermediate, which must then be oxidized to the aromatic pyrazine. researchgate.net

Synthesis NamePrecursorsKey TransformationRef.
Staedel–Rugheimer Synthesisα-Halo Ketone, AmmoniaSelf-condensation of in situ formed α-amino ketone wikipedia.orgresearchgate.net
Gutknecht Synthesisα-Oximino KetoneReduction to α-amino ketone, followed by self-condensation wikipedia.orgwikipedia.orgdrugfuture.com
Diamine/Dicarbonyl Condensation1,2-Diamine, 1,2-DicarbonylCyclocondensation to dihydropyrazine researchgate.net

Oxidative Dehydrogenation in Dihydropyrazine Aromatization

Nearly all classical pyrazine syntheses generate a dihydropyrazine or tetrahydropyrazine (B3061110) intermediate, which requires a subsequent oxidation step to achieve the stable, aromatic pyrazine ring. wikipedia.org This dehydrogenation is a critical final step. Various oxidizing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Common reagents include:

Manganese dioxide (MnO₂)

Copper(II) salts drugfuture.com

Mercury(I) oxide drugfuture.com

Atmospheric oxygen, sometimes in the presence of a catalyst drugfuture.comyoutube.com

This oxidative aromatization step is essential for locking in the thermodynamically stable aromatic system.

Targeted Synthesis of Halogenated Pyrazines: Precursors for 2-Chloro-6-(2-ethoxyethoxy)pyrazine

The synthesis of the title compound requires precise control over the introduction of substituents onto the pyrazine ring. A logical and efficient synthetic strategy involves the preparation of a di-halogenated pyrazine, specifically 2,6-dichloropyrazine (B21018), which serves as a versatile intermediate for subsequent functionalization. zcpc.net

Regioselective Chlorination Strategies for the Pyrazine Nucleus

Achieving a specific chlorination pattern on the pyrazine ring is paramount. While direct chlorination of the parent pyrazine can be destructive at room temperature, vapor-phase chlorination at high temperatures (150-600 °C) can produce monochloropyrazine in good yields. google.com

A more controlled and industrially relevant approach begins with a pre-functionalized pyrazine. For instance, 2-hydroxypyrazine (B42338) (or its tautomer, pyrazinone) can be converted to 2-chloropyrazine (B57796) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com

To obtain the key intermediate, 2,6-dichloropyrazine , a subsequent regioselective chlorination of 2-chloropyrazine is performed. This reaction can be carried out by bubbling chlorine gas through a solution of 2-chloropyrazine. google.comgoogle.com A patented method describes the chlorination of monochloropyrazine using chlorine gas at 60-140 °C, cleverly using the final product, 2,6-dichloropyrazine, as the solvent to prevent by-products and blockages in the apparatus. google.com This process yields 2,6-dichloropyrazine with high conversion, providing the necessary precursor for the next step. zcpc.netgoogle.com

Starting MaterialReagentsProductKey FeatureRef.
Pyrazine (vapor)Cl₂ (vapor), 150-600 °C2-ChloropyrazineVapor-phase reaction avoids ring destruction google.com
2-HydroxypyrazinePOCl₃2-ChloropyrazineConversion of hydroxyl to chloro group google.com
2-ChloropyrazineCl₂, 60-140 °C2,6-DichloropyrazineRegioselective second chlorination google.comgoogle.com

Strategies for the Stereoselective and Regioselective Incorporation of Alkoxy Moieties

With 2,6-dichloropyrazine in hand, the final step is the introduction of the 2-ethoxyethoxy group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, further enhanced by the two electronegative chlorine atoms, makes it susceptible to attack by strong nucleophiles. youtube.com

In this case, the nucleophile is the alkoxide generated from 2-ethoxyethanol (B86334) by treatment with a strong base like sodium hydride (NaH). The reaction proceeds by the attack of the sodium 2-ethoxyethoxide on one of the chlorinated carbons of 2,6-dichloropyrazine.

A critical aspect of this synthesis is the regioselectivity. In many cases, the substitution of one chlorine atom on a dichlorinated heteroaromatic ring can be achieved selectively without significant formation of the di-substituted product by controlling the stoichiometry and reaction conditions (e.g., temperature). An analogous reaction has been demonstrated on the pyrimidine (B1678525) scaffold, where 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts with sodium ethoxide to exclusively yield the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in high yield. researchgate.net This strong precedent suggests that the reaction of 2,6-dichloropyrazine with one equivalent of sodium 2-ethoxyethoxide will selectively displace one of the chlorine atoms to furnish the target molecule, This compound .

The general mechanism involves the addition of the alkoxide to the aromatic ring, forming a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity. youtube.com

An exploration of modern synthetic strategies reveals a growing emphasis on green and efficient chemistry for the creation of complex heterocyclic compounds. This article focuses on advanced synthetic methodologies applicable to the formation of substituted pyrazines, with a specific focus on the potential synthesis of this compound. The following sections delve into solvent-free reactions, biocatalysis, and one-pot multicomponent reactions as powerful tools for assembling the pyrazine scaffold.

2 Solvent-Free Reaction Conditions and Their Impact on Yields

The move toward environmentally responsible chemical synthesis has propelled the development of solvent-free reaction conditions. This approach minimizes waste, reduces energy consumption by eliminating the need for heating and removing solvents, and often leads to shorter reaction times and higher product yields due to the increased concentration of reactants. rsc.org While direct solvent-free synthesis of this compound is not prominently documented, the successful application of this methodology to other pyrazine and heterocyclic compounds highlights its potential.

Solvent-less synthesis can be performed using techniques such as grinding solid reactants together or employing a eutectic melt, where the combination of reactants melts at a temperature lower than any individual component. rsc.orgewha.ac.kr For instance, the synthesis of poly(hydroxyalkyl)pyrazines has been achieved with unprecedented speed and improved atom economy using microwave irradiation in a reactive eutectic medium formed from ammonium (B1175870) formate (B1220265) and monosaccharides. rsc.org Research into these reactions has shown that maximum yields can be achieved in as little as three minutes at 120°C. rsc.org

Furthermore, studies on the synthesis of pyrazinamide (B1679903) derivatives have analyzed the influence of various solvents, demonstrating that greener solvents can achieve high yields. In one study, using tert-amyl alcohol as the reaction medium resulted in a product yield of 91.6%. nih.gov The use of task-specific ionic liquids has also proven effective as a catalyst in the solvent-free, four-component condensation reaction to produce 4H-pyrano[2,3-c]pyrazoles. This highlights the versatility of solvent-free approaches in creating diverse heterocyclic structures.

The data below illustrates the effectiveness of solvent-free or greener solvent conditions in the synthesis of various heterocyclic compounds, suggesting a promising route for the efficient synthesis of functionalized pyrazines.

Table 1: Impact of Reaction Conditions on the Yield of Heterocyclic Compounds

ReactantsCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Monosaccharides, Ammonium FormateMicrowave, 100°CSolvent-Free (Eutectic Melt)15 min~60-70 rsc.org
Pyrazine-2-carboxylate (B1225951), Benzylamine (B48309)Lipozyme® TL IM, 45°Ctert-Amyl Alcohol20 min91.6 nih.gov
Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Monohydrate[bmim]OHSolvent-FreeNot SpecifiedHigh-
Di-carbonyl compounds, Solid HydrazineGrinding, Ambient Temp.Solvent-FreeNot Specified>97 ewha.ac.kr

3 Biocatalysis in Pyrazine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. chemrxiv.org The use of enzymes for producing pyrazine derivatives is an area of active research, providing an environmentally friendly pathway to these valuable compounds. mdpi.com While specific biocatalytic routes to this compound are not detailed in the literature, the principles have been successfully applied to a range of other substituted pyrazines.

One prominent method involves the use of transaminases (ATAs) to mediate the key amination of ketone precursors. For example, treating α-diketones with an ω-transaminase generates α-amino ketones, which then undergo oxidative dimerization to form symmetrically substituted pyrazines. researchgate.net This chemo-enzymatic approach allows for the synthesis of pyrazines that are used as flavor enhancers. researchgate.net

Lipases are another class of enzymes utilized in pyrazine synthesis. The enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the aminolysis of pyrazine esters to produce pyrazinamide derivatives. nih.gov This process has been optimized for various parameters, including solvent, temperature, and substrate ratio, achieving high yields in a continuous-flow system. For instance, the reaction of pyrazine-2-carboxylate and benzylamine at 45°C in tert-amyl alcohol yielded 91.6% of the desired N-benzylpyrazine-2-carboxamide. nih.gov

Recent advancements also include the development of biocatalytic cascades for the synthesis of asymmetric pyrazines, which are of significant interest to the flavor and fragrance industry. elsevierpure.com These enzymatic strategies underscore the potential for developing highly specific and green manufacturing processes for complex pyrazine targets.

Table 2: Examples of Biocatalytic Synthesis of Pyrazine Derivatives

EnzymeSubstrate(s)Product TypeKey ConditionsYield (%)Reference
ω-Transaminase (ATA-113)α-Diketones, Amine DonorSubstituted PyrazinespH modificationNot Specified researchgate.net
Lipozyme® TL IMPyrazine-2-carboxylate, BenzylamineN-benzylpyrazine-2-carboxamide45°C, tert-Amyl Alcohol91.6 nih.gov
Enzymatic CascadeNot SpecifiedAsymmetric PyrazinesNot SpecifiedNot Specified elsevierpure.com
Bacillus subtilis strainsFermentation precursorsAlkylpyrazines (e.g., 2,5-DMP, TMP)FermentationNot Specified mdpi.com

Reactivity and Reaction Mechanisms of 2 Chloro 6 2 Ethoxyethoxy Pyrazine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a principal reaction for halogenated pyrazines. This multi-step addition-elimination process is facilitated by the inherent electronic properties of the pyrazine (B50134) ring. The reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), followed by the departure of the leaving group to restore the aromaticity of the ring.

The general mechanism proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This pathway is distinct from SN1 and SN2 reactions, as aryl halides are generally inert to those conditions due to the instability of the corresponding aryl cation and the steric hindrance preventing backside attack. rsc.orgnih.gov

Influence of Electronic Deficiency on the Reactivity of Chloropyrazines

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. These nitrogen atoms exert a strong inductive and mesomeric (resonance) electron-withdrawing effect, which significantly reduces the electron density of the ring carbons. researchgate.net This electron deficiency, or π-deficiency, makes the carbon atoms, particularly those adjacent to the nitrogen atoms and the one bearing the halogen, highly electrophilic and thus susceptible to attack by nucleophiles. researchgate.netyoutube.com

Electron-withdrawing groups, such as the nitrogens in the pyrazine ring, activate the aromatic system towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. rsc.orgnih.gov The more electron-withdrawing groups present, the more stable the intermediate, and the faster the reaction. In the case of 2-Chloro-6-(2-ethoxyethoxy)pyrazine, the two ring nitrogens substantially enhance its reactivity towards nucleophiles compared to a simple chlorobenzene. researchgate.net

Table 1: Factors Influencing SNAr Reactivity on Aromatic Rings

FactorEffect on SNAr RateRationale
Ring-Activating Groups IncreaseElectron-withdrawing groups (e.g., -NO₂, -CN, aza-nitrogens) stabilize the negative charge of the Meisenheimer intermediate. rsc.orgnih.gov
Ring-Deactivating Groups DecreaseElectron-donating groups (e.g., -OR, -NR₂) destabilize the negatively charged intermediate.
Leaving Group F > Cl ≈ Br > IMore electronegative halogens increase the electrophilicity of the carbon atom, accelerating the initial nucleophilic attack (the rate-determining step). mdpi.com
Nucleophile Strength IncreaseStronger nucleophiles attack the electrophilic carbon more readily.

Regioselectivity in Nucleophilic Attack on the Pyrazine Ring

The regioselectivity of nucleophilic attack on substituted pyrazines is dictated by the positions of the activating groups (the ring nitrogens) relative to the leaving group. For SNAr reactions to proceed efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group. rsc.orgnih.gov This positioning allows for the effective delocalization and stabilization of the negative charge of the intermediate onto the electronegative atoms of the activating group.

In this compound, the chlorine atom is at the C-2 position. The nitrogen atom at position 1 is ortho to the chlorine, and the nitrogen at position 4 is para. Both nitrogens work in concert to activate the C-2 position for nucleophilic attack. Therefore, nucleophilic substitution will selectively occur at the C-2 position, leading to the displacement of the chloride ion. nih.gov Studies on similarly structured chloroazines confirm that transformation products result from the substitution of the halogen by the incoming nucleophile. researchgate.net

Reactivity of the Ethoxyethoxy Side Chain: Ethereal Bond Stability and Transformations

The 2-(2-ethoxyethoxy) group consists of two ether linkages: an aryl ether bond (Caryl-O) and an alkyl ether bond (Calkyl-O-Calkyl). Aryl ether bonds are generally characterized by high stability due to the sp² hybridization of the aromatic carbon and the delocalization of oxygen's lone pair electrons into the aromatic system. tandfonline.com Cleavage of these robust bonds typically requires harsh conditions, such as strong acids or bases at high temperatures, or specific metal catalysts. rsc.orgacs.org

The stability of the aryl ether linkage means that under typical SNAr conditions targeting the C-Cl bond, the ethoxyethoxy side chain is expected to remain intact. However, transformations can be induced. For instance, catalyzed hydrogenolysis or acidolysis can cleave such ether bonds. rsc.orgacs.orgnih.gov The stability of these ether linkages ensures that selective functionalization of the pyrazine ring at the C-2 position can be achieved without disrupting the side chain.

Thermal and Photochemical Reactivity Profiles of Pyrazine Derivatives

Thermal Reactivity: Pyrazine derivatives often exhibit high thermal stability. Studies on various substituted pyrazines show that thermal decomposition typically occurs at temperatures well above 200°C. For example, some donor-acceptor-donor compounds based on pyrazine derivatives have shown thermal decomposition temperatures between 436 and 453 °C. nih.gov The thermal degradation of metal-pyrazine complexes has been observed to proceed in stages, with the release of the pyrazine ligand occurring at temperatures above 120°C. rsc.org For a compound like this compound, significant thermal stability is expected, with decomposition likely involving the cleavage of the side chain or the pyrazine ring itself at elevated temperatures.

Table 2: General Thermal Decomposition Data for Related Heterocyclic Compounds

Compound TypeDecomposition Onset/PeakFinal Product (if specified)Reference
Dinitropyrazole-based materials>180 °CVaries (gaseous N₂, CO₂) nih.gov
Pyrazine-2,3-dicarboxylatocopper(II) complexes>150 °CCuO chempap.org
Di(pyrazine)silver(II) peroxydisulfate>90 °CAg₂SO₄, Ag rsc.org
Donor-Acceptor Pyrazine Compounds436-453 °CNot specified nih.gov

Photochemical Reactivity: The photochemistry of pyrazines is complex and can lead to various transformations. Upon UV irradiation, pyrazine can undergo isomerization to pyrimidine (B1678525) or other isomers, often involving highly unstable intermediates and passage through conical intersections. Pyrazin-2(1H)-ones have been shown to react with singlet oxygen under photochemical conditions to form stable endoperoxides. rsc.orgrsc.org Furthermore, irradiation can generate radical cations or anions of pyrazines. rsc.org The specific photochemical behavior of this compound is not extensively documented, but it can be inferred that it would be susceptible to photo-induced reactions, potentially involving the pyrazine ring or homolytic cleavage of the C-Cl bond.

Mechanistic Investigations of Pyrazine Reactions (e.g., Radical-Ionic Mechanisms)

However, other mechanisms can be operative under different conditions.

Radical Mechanisms: In photochemical reactions or in the presence of specific initiators, radical pathways can occur. This can involve the formation of a pyrazine radical anion or cation. rsc.org Electron Paramagnetic Resonance (EPR) studies have identified both n(σ)-radical cations and π-radical cations for various pyrazine derivatives. rsc.org Radical-nucleophilic substitution (SRN1) is another possible pathway, involving a radical-chain mechanism, although it is less common than SNAr for such substrates.

Ionic Mechanisms: Aside from SNAr, ionic interactions are crucial. For instance, the protonation of a ring nitrogen can further enhance the electrophilicity of the ring, potentially facilitating nucleophilic attack. rsc.org

The specific mechanism is highly dependent on the reactants, solvent, and conditions (thermal, photochemical, or catalytic). For most common synthetic transformations involving nucleophilic displacement of the chlorine, the SNAr mechanism is the most relevant and well-supported pathway. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 2 Ethoxyethoxy Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of a molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-Chloro-6-(2-ethoxyethoxy)pyrazine, distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the ethoxyethoxy side chain are observed.

The aromatic region of the spectrum would be expected to show two singlets, corresponding to the two non-equivalent protons on the pyrazine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom, as well as the electron-donating effect of the ether linkage.

The aliphatic region reveals the protons of the ethoxyethoxy group. These typically appear as a series of triplets and quartets, arising from the spin-spin coupling between adjacent methylene (B1212753) groups. For instance, the terminal methyl group of the ethoxy moiety would appear as a triplet, coupled to the adjacent methylene group, which in turn would appear as a quartet. The methylene groups of the ethoxyethoxy chain would exhibit more complex splitting patterns due to coupling with neighboring non-equivalent methylene groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine-H8.0 - 8.5sN/A
Pyrazine-H7.8 - 8.3sN/A
-O-CH ₂-CH₂-O-4.4 - 4.6t~5
-O-CH₂-CH ₂-O-3.7 - 3.9t~5
-O-CH ₂-CH₃3.6 - 3.8q~7
-O-CH₂-CH1.2 - 1.4t~7

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would display signals for the four carbon atoms of the pyrazine ring, with their chemical shifts influenced by the attached substituents (chlorine and the ethoxyethoxy group) and the ring nitrogen atoms. The carbon atom bearing the chlorine atom would typically be found at a higher chemical shift compared to the other ring carbons. The carbon atoms of the ethoxyethoxy side chain would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine C-Cl150 - 155
Pyrazine C-O158 - 163
Pyrazine CH130 - 140
Pyrazine CH125 - 135
-O-C H₂-CH₂-O-68 - 72
-O-CH₂-C H₂-O-68 - 72
-O-C H₂-CH₃65 - 69
-O-CH₂-C H₃14 - 16

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity within the ethoxyethoxy side chain, for example, by showing a correlation between the methyl and adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HMQC/HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups. For instance, an HMBC correlation would be expected between the protons of the methylene group attached to the pyrazine ring's oxygen atom and the carbon atoms of the pyrazine ring, confirming the position of the ethoxyethoxy substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₁ClN₂O₂, the expected exact mass can be calculated and compared to the experimentally determined value from HRMS, providing strong evidence for the compound's identity.

Table 3: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺203.0582Typically within ± 0.005 Da

Note: The observed m/z will depend on the specific instrument and ionization method used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is widely used to assess the purity of volatile compounds and to identify them based on their retention time and mass spectrum. nist.gov

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification by comparing it to library spectra or by interpreting the fragmentation pathways. Common fragmentation pathways for this molecule might include the loss of the ethoxy group, the ethoxyethoxy side chain, or the chlorine atom. This analysis is also crucial for identifying and quantifying any potential impurities present in the sample. thermofisher.comnih.govshimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds. wiley.com For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The interpretation of the spectrum can be approached by dividing it into distinct regions. libretexts.orgpressbooks.pub The region above 3000 cm⁻¹ is typically where C-H stretching vibrations of the pyrazine ring and the ethoxyethoxy side chain would appear. The area between 1600 and 1400 cm⁻¹ is characteristic of the C=N and C=C stretching vibrations within the aromatic pyrazine ring. The C-O-C stretching vibrations of the ether linkages in the ethoxyethoxy group are expected to produce strong absorptions in the fingerprint region, typically between 1260 and 1000 cm⁻¹. Finally, the presence of the chlorine atom attached to the pyrazine ring would give rise to C-Cl stretching vibrations, which are typically found in the lower frequency region of the spectrum, generally between 850 and 550 cm⁻¹.

A detailed analysis of the IR spectrum of pyrazine and its derivatives can provide a more precise assignment of the observed vibrational modes. core.ac.ukistanbul.edu.tr By comparing the experimental spectrum of this compound with established data for similar compounds, a confident identification of its functional groups can be achieved.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H3000 - 2850Stretch
C=N, C=C (Pyrazine ring)1600 - 1400Stretch
C-O-C (Ether)1260 - 1000Stretch
C-Cl850 - 550Stretch

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining single crystals suitable for X-ray diffraction analysis would yield a wealth of structural information. The resulting crystal structure would confirm the planar geometry of the pyrazine ring and provide the exact conformation of the flexible (2-ethoxyethoxy) side chain. Studies on the crystal structures of other pyrazine derivatives, such as pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and copper(II) nitrate (B79036) complexes with pyrazine, demonstrate the utility of this technique in elucidating the intricate structural details of such compounds. nih.govuky.edu The analysis would also reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the packing of the molecules in the solid state.

Table 2: Potential Crystallographic Data for this compound

ParameterInformation Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyrazine ring system. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions. rsc.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths. The substitution of the pyrazine ring with a chloro group and an ethoxyethoxy group will influence the energy of these transitions, potentially causing a shift in the λmax values compared to unsubstituted pyrazine. For instance, studies on 2-chloropyrimidine (B141910) have shown how halogen substitution affects the absorption spectrum. rsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200 - 300High
n → π300 - 400Low

Other Advanced Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of pyrazine derivatives is often achieved using a mobile phase consisting of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. tut.ac.jpnih.gov The composition of the mobile phase can be optimized to achieve good resolution of the target compound from any impurities or related substances. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification. Several studies have demonstrated the successful application of HPLC for the analysis of various pyrazine compounds. sielc.comgoogle.com

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

ParameterExample Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at λmax
Injection Volume10 µL
Column TemperatureAmbient

Elemental Analysis (CHNS) for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis provides empirical formula confirmation, which is a critical step in the characterization of a newly synthesized compound.

For this compound, with a molecular formula of C₈H₁₁ClN₂O₂, the theoretical elemental composition can be calculated. The experimental values obtained from CHN analysis should be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm the purity and elemental composition of the compound. The presence of chlorine would be confirmed by other methods, such as mass spectrometry or specific halogen analysis. The synthesis and characterization of other pyrazine derivatives often include elemental analysis to validate their proposed structures. mdpi.com

**Table 5: Theoretical Elemental Composition of this compound (C₈H₁₁ClN₂O₂) **

ElementTheoretical Percentage (%)
Carbon (C)47.42
Hydrogen (H)5.47
Nitrogen (N)13.82
Chlorine (Cl)17.49
Oxygen (O)15.79

Computational and Theoretical Studies of 2 Chloro 6 2 Ethoxyethoxy Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. researchgate.net DFT calculations are used to determine the fundamental properties of 2-Chloro-6-(2-ethoxyethoxy)pyrazine, such as its geometry, molecular orbitals, and charge distribution. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-31G or higher, to solve the Kohn-Sham equations for the molecule. researchgate.netmostwiedzy.pl

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations are employed to find the equilibrium geometry by minimizing the total energy of the molecule. This process yields critical information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Representative 2-Alkoxypyrazine Structure

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74
C-O1.36
O-C (ethyl)1.43
C-C (ethyl)1.53
N-C-N115.9
C-O-C118.2
C-C-O-C~180

Note: Data is based on typical values for similar structures calculated using DFT methods and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

For this compound, DFT calculations can predict the energies of these frontier orbitals. In related 2-chloropyrazine (B57796) systems, the HOMO is typically distributed over the pyrazine (B50134) ring and the substituent, while the LUMO is often localized on the pyrazine ring, particularly on the C-Cl bond. wuxibiology.com A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxyethoxy group influences the energies of these orbitals. mostwiedzy.pl

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.5 to 6.5

Note: These values are typical for chloro-alkoxy substituted pyrazines and provide an estimated range for the title compound.

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. rsc.org The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ethoxyethoxy group, indicating these are the primary sites for electrophilic interaction. nih.govnih.gov Conversely, positive potential would be expected around the hydrogen atoms. bhu.ac.in The area around the chlorine atom might show a complex potential due to the interplay of its electronegativity and the resonance effects of the ring. This analysis is vital for understanding intermolecular interactions. rsc.org

Molecular Dynamics (MD) Simulations of Pyrazine Systems

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be used to explore its behavior in different environments, such as in an aqueous solution or interacting with a biological macromolecule. nih.gov These simulations can reveal how the flexible ethoxyethoxy side chain moves and folds, and how the molecule as a whole interacts with its surroundings through hydrogen bonds, van der Waals forces, and electrostatic interactions. Such simulations are particularly useful for understanding how the molecule might behave in a biological system or in a material science application. rsc.orgchemrxiv.org

Theoretical Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.org These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. ias.ac.in

For this compound, DFT calculations can predict the vibrational frequencies and intensities of its IR and Raman spectra. mdpi.com The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. Agreement between the theoretical and experimental spectra provides strong evidence for the correctness of the optimized geometry and electronic structure. researchgate.net

Thermodynamic Property Calculations and Stability Analysis

DFT calculations can also be used to determine the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. dntb.gov.ua These properties are essential for understanding the stability of the molecule and its behavior in chemical reactions.

By calculating the thermodynamic properties of this compound and its potential isomers or decomposition products, its relative stability can be assessed. researchgate.net For instance, the Gibbs free energy of formation provides a measure of the molecule's stability under standard conditions. Thermal stability studies on related pyrazine complexes have shown that the decomposition pathways can be elucidated by analyzing the thermodynamic parameters of the reaction steps. chempap.org

Table 3: Illustrative Calculated Thermodynamic Properties

PropertyValueUnit
Enthalpy of FormationVaries with methodkJ/mol
EntropyVaries with methodJ/(mol·K)
Gibbs Free Energy of FormationVaries with methodkJ/mol

Note: The specific values are highly dependent on the computational method and have not been specifically published for this compound. The table illustrates the types of properties that can be calculated.

Advanced Research Applications of the Pyrazine Scaffold in Chemical Sciences

Pyrazine (B50134) Derivatives in Materials Science and Optoelectronics

The electron-deficient nature of the pyrazine ring makes it an excellent component for creating materials with tailored electronic and photophysical properties. This has led to significant research into pyrazine-containing compounds for various applications in materials science and optoelectronics.

Development of Luminescent Materials

Pyrazine derivatives are integral to the design of novel luminescent materials. The presence of the electron-withdrawing pyrazine core can facilitate intramolecular charge transfer (ICT) when combined with electron-donating moieties, a key mechanism for fluorescence. mdpi.com The emission properties of these materials can be finely tuned by modifying the substituents on the pyrazine ring.

Recent studies have demonstrated that pyrazine is a more efficient luminophore than benzene (B151609) for creating photoluminescent compounds with red-shifted emissions and higher quantum yields. researchgate.netlifechemicals.com For instance, dichlorodicyanopyrazine has been shown to exhibit room temperature phosphorescence, with its emission maximum significantly red-shifted compared to its benzene analogue. researchgate.netlifechemicals.com This highlights the potential of pyrazine derivatives in developing advanced emissive materials.

While no specific research has been published on the luminescent properties of 2-Chloro-6-(2-ethoxyethoxy)pyrazine , its structure suggests potential in this area. The electron-withdrawing pyrazine ring, combined with the electron-donating character of the ethoxyethoxy group, could lead to ICT-based fluorescence. The flexible ethoxyethoxy chain might also influence solid-state packing and, consequently, the material's luminescent properties.

A series of fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety have been synthesized and their optical properties investigated, demonstrating the versatility of the pyrazine core in creating new fluorescent dyes. nih.gov Furthermore, novel pyrazine-boron complexes bearing a β-iminoketone ligand have been synthesized, exhibiting fluorescence in both solution and the solid state with large Stokes shifts. researchgate.net

Pyrazine Derivative TypeKey FeaturesPotential Application
Donor-Acceptor PyrazinesIntramolecular Charge TransferOrganic Light-Emitting Diodes (OLEDs)
Pyrazolo[1,5-a]pyrazin-4-onesTunable fluorescenceFluorescent probes and labels
Pyrazine-Boron ComplexesLarge Stokes shiftsBio-imaging and sensors

Organic Semiconductors and Conducting Polymers

The electron-accepting properties of the pyrazine ring make it a valuable building block for n-type organic semiconductors, which are essential for the fabrication of organic field-effect transistors (OFETs) and other electronic devices. chemscene.com The introduction of a pyrazine ring into polycyclic aromatic hydrocarbon systems can lower the energy levels of the frontier molecular orbitals, which is beneficial for electron injection and transport. chemscene.com

Fused-ring pyrazine derivatives have been synthesized and shown to exhibit electron mobilities suitable for OFET applications. youtube.com The performance of these devices is sensitive to the nature of the pyrazine core, with larger fused systems leading to improved thin-film morphology and higher charge carrier mobilities. youtube.com Moreover, pyrazine can be incorporated as an anchor to connect molecules to carbon electrodes, forming highly conductive and stable molecular junctions. nih.gov

The development of pyrazine-based conjugated polymers has also been a significant area of research. mdpi.com These polymers can exhibit good water solubility and fluorescence properties, making them suitable for various optoelectronic applications. mdpi.com For instance, a hole transport material containing a pyrazine core has been designed for use in perovskite solar cells. rsc.org

Although This compound is a small molecule and not a polymer, its pyrazine core suggests potential as a building block for larger semiconducting materials. The chloro-substituent can be used as a reactive handle for polymerization or for introducing other functional groups to tune the electronic properties.

Components in Dye-Sensitized Solar Cells (DSSCs)

Pyrazine derivatives have been extensively investigated as components of organic photosensitizers for dye-sensitized solar cells (DSSCs). acs.org In the common donor-π-acceptor (D-π-A) design for DSSC dyes, the pyrazine moiety can act as the electron acceptor or as part of the π-conjugated bridge. acs.org Its electron-deficient nature facilitates intramolecular charge transfer upon photoexcitation, a crucial step for efficient electron injection into the semiconductor electrode of the solar cell.

The structure of This compound contains a pyrazine acceptor and an alkoxy donor group, which is a basic motif in some DSSC dyes. The chloro group offers a site for further functionalization, for example, to attach the dye to the semiconductor surface or to introduce other chromophoric units to enhance light absorption.

Pyrazine-Based DSSC ComponentFunctionKey Structural Feature
Organic PhotosensitizerLight harvesting and electron injectionDonor-π-Acceptor architecture with a pyrazine unit
Thieno[3,4-b]pyrazine DyesBroad light absorptionFused heterocyclic system
Functionalized PyrazinesAnchoring to TiO2 surfaceCarboxylic acid or other binding groups

Pyrazine Scaffolds in Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This has led to the extensive use of pyrazine and its derivatives as ligands in coordination chemistry, resulting in a rich variety of coordination polymers and discrete metal complexes with interesting structural and magnetic properties.

Pyrazine can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The resulting coordination polymers can exhibit properties such as gas adsorption. The nature of the substituents on the pyrazine ring can influence the coordination mode and the properties of the resulting metal complex. For example, ruthenium(III) complexes with various pyrazine derivatives have been synthesized and characterized, showing potential biological activity.

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the ethoxyethoxy side chain. This makes it a potentially versatile ligand. The flexible ethoxyethoxy chain could allow for the formation of chelate complexes with metal ions or act as a bridging unit to form coordination polymers with unique topologies. The chloro substituent could also influence the electronic properties of the ligand and the resulting complex. Pyridine-alcohol based ligands, which share some structural similarities, are known to be versatile N,O-chelating organic linkers.

Metal Complex with Pyrazine LigandStructural FeaturePotential Application
Cobalt(II)-pyrazine-chloride polymers1D ferromagnetic chainsMagnetic materials
Cobalt(II) succinate (B1194679) pyrazine polymers3D coordination networksGas adsorption
Ruthenium(III)-pyrazine complexesOctahedral geometryMedicinal chemistry

Development of Chemical Probes and Sensors Based on Pyrazine Architectures

The fluorescence properties of pyrazine derivatives, which can be modulated by the presence of specific analytes, make them attractive candidates for the development of chemical probes and sensors. The design of these sensors often involves a pyrazine core functionalized with a recognition moiety that can selectively bind to the target analyte, leading to a change in the fluorescence signal ("turn-on" or "turn-off" response).

For example, a novel pyrazine-derived fluorescent sensor bearing a furan (B31954) unit has been developed for the highly selective and sensitive detection of Al³⁺ ions. Another pyrazine-bridged D-A-D type fluorescent probe has been synthesized for long-term live cell imaging. These probes exhibit desirable properties such as high photostability and low cytotoxicity. A pyrazine–pyridone biheteroaryl-based fluorescent sensor has also been successfully used to detect endogenous labile zinc ions in lung cancer cells.

Given its structure, This compound could potentially be developed into a chemical sensor. The ethoxyethoxy chain contains oxygen atoms that could act as binding sites for metal cations. Upon coordination, the electronic properties of the pyrazine ring would be altered, potentially leading to a change in its fluorescence. The chloro group provides a convenient handle for further modification to enhance selectivity and sensitivity towards a specific analyte.

Pyrazine-Based SensorAnalyte DetectedSensing Mechanism
Furan-substituted pyrazineAl³⁺Chelation-enhanced fluorescence (CHEF)
Pyrazine-bridged D-A-D probeLive cell componentsBinding to membrane transporter proteins
Pyrazine-pyridone sensorZn²⁺Chelation-enhanced fluorescence (CHEF)

Pyrazines as Building Blocks for Complex Heterocyclic Systems

Chloropyrazines, such as This compound , are valuable and versatile building blocks in organic synthesis for the construction of more complex heterocyclic systems. mdpi.com The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (S_NAr) reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is a cornerstone for creating functionalized pyrazines with desired properties.

Nucleophiles such as alkoxides, amines, and sulfides can readily displace the chlorine atom on a chloropyrazine. For example, the reaction of chloropyrazines with sodium methoxide (B1231860) yields methoxypyrazines. This type of reaction would allow for the easy modification of This compound by replacing the chloro group with other substituents.

Furthermore, chloropyrazines can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds and build more elaborate molecular architectures. These reactions provide a powerful tool for synthesizing complex pyrazine-containing molecules, including natural products and functional materials. The regio- and chemoselective metalation of chloropyrazines has also been developed, providing access to highly functionalized pyrazines. acs.org

The presence of both a reactive chloro group and a modifiable ethoxyethoxy side chain in This compound makes it a bifunctional building block. This allows for sequential or orthogonal functionalization at two different positions of the pyrazine ring, opening up possibilities for the synthesis of a diverse range of complex heterocyclic structures for various applications.

Reaction Type on ChloropyrazineReagents/CatalystsProduct Type
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolsSubstituted Pyrazines
Suzuki CouplingBoronic acids, Palladium catalystAryl- or Heteroaryl-substituted Pyrazines
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystsAlkynyl-substituted Pyrazines
MetalationOrganometallic bases (e.g., TMPMgCl·LiCl)Functionalized Pyrazines

Future Perspectives and Emerging Research Avenues for 2 Chloro 6 2 Ethoxyethoxy Pyrazine

Exploration of Novel Synthetic Pathways for Diversification

The functionalization of the pyrazine (B50134) core is crucial for tuning its properties. While classical condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds are foundational, recent advancements offer more sophisticated and versatile approaches to create a diverse library of derivatives from 2-Chloro-6-(2-ethoxyethoxy)pyrazine. researchgate.netnih.gov

Future research will likely focus on late-stage C-H functionalization. This strategy allows for the direct introduction of various substituents onto the pyrazine ring without the need for pre-functionalized starting materials. For instance, iron-catalyzed C-H functionalization with organoboron reagents has been successfully applied to other pyrazine systems and could be adapted for the target molecule. mdpi.com This would enable the introduction of aryl or other functional groups at the available C-H positions on the pyrazine ring, leading to a wide range of novel analogues.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, represent another powerful tool for diversification. researchgate.nettandfonline.com The chlorine atom in this compound is an ideal handle for such transformations. Future studies could explore the coupling of this compound with a variety of boronic acids, amines, and other nucleophiles to generate derivatives with tailored electronic and steric properties. A key advantage of these methods is their broad substrate scope and high efficiency. organic-chemistry.org

Furthermore, multi-component reactions (MCRs) offer a streamlined approach to building molecular complexity in a single step. Designing MCRs that incorporate this compound or its precursors could lead to the rapid synthesis of complex pyrazine-containing scaffolds.

Synthetic Strategy Potential Application to this compound Key Advantages Relevant Research on Pyrazines
C-H FunctionalizationDirect introduction of aryl or alkyl groups at C-3 and C-5 positions.Atom economy, late-stage modification.Iron-catalyzed C-H coupling of pyrazines. mdpi.com
Palladium-Catalyzed Cross-CouplingSubstitution of the chlorine atom with various functional groups (e.g., aryl, amino, alkoxy).Broad substrate scope, high yields, modularity.Suzuki and Buchwald-Hartwig reactions on chloropyrazines. researchgate.netorganic-chemistry.org
Multi-Component ReactionsRapid assembly of complex molecules incorporating the pyrazine core.High efficiency, molecular diversity.One-pot synthesis of substituted pyrazines. rsc.org

Advanced Mechanistic Studies using Integrated Computational and Experimental Approaches

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies offers a powerful synergistic approach to elucidate the intricacies of pyrazine chemistry. chemrxiv.org

For this compound, future mechanistic studies could focus on understanding the regioselectivity of substitution reactions. For example, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack on the pyrazine ring, guiding the design of selective functionalization strategies. chemrxiv.org This is particularly relevant when considering the interplay between the electron-withdrawing chloro group and the electron-donating ethoxyethoxy group.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of the flexible 2-ethoxyethoxy side chain and its influence on the reactivity of the pyrazine core and its interactions with other molecules. researchgate.net This is crucial for understanding its potential biological activity or its role in the formation of ordered materials.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reaction progress and identify transient intermediates, providing empirical data to validate and refine computational models. Kinetic studies can further unravel the factors influencing reaction rates and outcomes.

Integrated Approach Focus Area for this compound Expected Insights Supporting Research
DFT CalculationsRegioselectivity of substitution reactions, electronic structure analysis.Prediction of reactive sites, understanding substituent effects.DFT studies on halogen-substituted pyrazine carboxamides. chemrxiv.org
Molecular Dynamics (MD) SimulationsConformational analysis of the ethoxyethoxy side chain, intermolecular interactions.Understanding dynamic behavior and binding modes.MD simulations of pyrazines with human serum albumin. researchgate.net
In-situ Spectroscopy & Kinetic StudiesReal-time monitoring of reactions, identification of intermediates.Validation of computational models, optimization of reaction conditions.Mechanistic studies of pyrazine synthesis. rsc.org

Innovative Functionalization Strategies for Tailored Material Properties

The pyrazine ring is an excellent building block for functional materials due to its electron-deficient nature, which can be tuned through substitution. rsc.orgrsc.org Innovative functionalization of this compound can lead to materials with tailored optical, electronic, and responsive properties.

One promising avenue is the development of "push-pull" systems, where the electron-deficient pyrazine core is combined with electron-donating groups. The existing ethoxyethoxy group already provides some electron-donating character, and further functionalization could enhance this effect, leading to materials with interesting intramolecular charge transfer (ICT) properties. rsc.org Such materials could find applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors or metal coordination sites. rsc.org Functionalization strategies that introduce additional hydrogen bonding moieties or chelating groups could be employed to direct the self-assembly of the molecules into well-defined architectures. This could lead to the formation of liquid crystals or other ordered materials.

Furthermore, the incorporation of photoresponsive or redox-active units onto the this compound scaffold could lead to "smart" materials that change their properties in response to external stimuli like light or an applied voltage.

Functionalization Strategy Targeted Property Potential Application Relevant Concepts in Pyrazine Chemistry
Introduction of Electron-Donating GroupsIntramolecular Charge Transfer (ICT)OLEDs, Fluorescent SensorsPyrazine-based push-pull systems. rsc.org
Addition of H-bonding/Chelating GroupsControlled Self-AssemblyLiquid Crystals, Ordered Thin FilmsHydrogen bonding in pyrazine crystal structures. nih.gov
Incorporation of Photo/Redox-Active UnitsStimuli-ResponsivenessSmart Materials, SwitchesPyrazine-based chromophores. rsc.org

Integration of this compound into Supramolecular Architectures and Advanced Materials

The unique structural and electronic features of pyrazine derivatives make them excellent candidates for incorporation into more complex supramolecular assemblies and advanced materials. nih.goviucr.org

A significant area of future research is the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring can coordinate to metal ions, and the chloro and ethoxyethoxy substituents can be further functionalized to modulate the porosity, stability, and functionality of the resulting MOF. nih.gov Such materials could have applications in gas storage, catalysis, and sensing.

The pyrazine unit can also be incorporated into the backbone of conjugated polymers. lifechemicals.comresearchgate.net Stille or Suzuki coupling reactions, for example, could be used to polymerize derivatives of this compound, leading to materials with interesting optoelectronic properties for use in organic photovoltaics and field-effect transistors. researchgate.netrsc.org The flexible ethoxyethoxy side chain could enhance the solubility and processability of these polymers.

Finally, the ability of pyrazines to participate in non-covalent interactions such as hydrogen bonding and π-π stacking can be exploited to create self-assembling systems like gels, fibers, and vesicles. nih.gov The specific substitution pattern of this compound offers a unique balance of steric and electronic factors that could be harnessed to direct these self-assembly processes.

Material Class Role of this compound Potential Functionality Example from Pyrazine Chemistry
Metal-Organic Frameworks (MOFs)Organic LigandGas Storage, Catalysis, SensingPyrazine-based MOFs for binding polyoxometalates. nih.gov
Conjugated PolymersMonomeric UnitOrganic Electronics, PhotovoltaicsLow-bandgap π-conjugated pyrazine polymers. lifechemicals.com
Supramolecular AssembliesBuilding BlockGels, Fibers, VesiclesHydrogen-bonded networks in pyrazine crystals. nih.goviucr.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(2-ethoxyethoxy)pyrazine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-chloropyrazine-2-carboxylic acid with 2-ethoxyethoxyamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in anhydrous dichloromethane. Purification is achieved through recrystallization or chromatography. Reaction parameters (temperature, solvent, stoichiometry) should be systematically varied, and purity monitored via HPLC .
  • Key Considerations : Thionyl chloride (SOCl₂) may be used to activate carboxylic acid intermediates, as demonstrated in analogous pyrazine syntheses .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and ether linkages. For example, the ethoxyethoxy group will show distinct signals in the δ 3.5–4.0 ppm range (¹H) and δ 60–70 ppm (¹³C) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 234.00205 for related chloro-pyrazine derivatives ).
  • IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~600 cm⁻¹ (C-Cl) confirm functional groups.

Q. How does the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing chlorine at the 2-position activates the pyrazine ring for nucleophilic attack. For example, reactions with amines (e.g., piperazine) or thiols can yield derivatives with modified biological activity. Kinetic studies under varying pH and solvent conditions (e.g., DMF vs. THF) can quantify reactivity trends .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this compound, such as receptor binding or enzyme inhibition?

  • Methodology :

  • In Vitro Assays : Screen against receptor panels (e.g., serotonin receptors like 5-HT2C, which show affinity for structurally similar chloro-pyrazines ). Use radioligand displacement assays (e.g., [³H]-mesulergine for 5-HT2C).
  • Kinase Profiling : Test inhibition of kinases (e.g., GSK-3β or CDK5) using ATP-competitive assays, as pyrazine derivatives often modulate these targets .
  • Docking Studies : Computational modeling (e.g., molecular dynamics) to predict binding modes, leveraging symmetry and vibrational modes of the pyrazine core .

Q. What experimental strategies are recommended to assess in vivo efficacy and pharmacokinetics of this compound?

  • Methodology :

  • Animal Models : Dose-response studies in rodent models of CNS disorders (e.g., anxiety or psychosis), measuring behavioral endpoints (e.g., locomotor activity, elevated plus maze) .
  • ADME Profiling : Track bioavailability via LC-MS/MS, focusing on blood-brain barrier penetration and metabolic stability of the ethoxyethoxy group .

Q. How should researchers address contradictions in reported biological activities of pyrazine derivatives?

  • Methodology :

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing ethoxyethoxy with piperazine or imidazole) and test activity across assays. For example, CB1 receptor antagonism in one derivative vs. 5-HT2C agonism in another .
  • Data Normalization : Control for assay conditions (e.g., cell line variability, IC50 vs. Ki values) and validate findings with orthogonal methods (e.g., in vitro vs. in vivo).

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound?

  • Methodology :

  • Metabolite Prediction : Use software like MetaSite to simulate oxidation (e.g., hydroxylation at the ethoxyethoxy chain) or glutathione conjugation .
  • CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 using human liver microsomes, as chloro-pyrazines may induce enzyme activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.